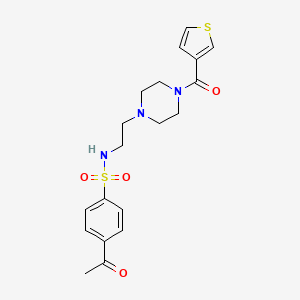
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a potential drug candidate that has been extensively studied for its therapeutic properties.
Scientific Research Applications
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors . These compounds help protect metals and alloys from degradation due to environmental factors, such as moisture and aggressive chemicals.
Organic Semiconductors
Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, which are essential for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The π-conjugated structure of thiophenes allows efficient charge transport, making them valuable components in electronic materials.
Pharmacological Properties
Thiophene-containing compounds exhibit various pharmacological properties. Notably:
- Anticancer : Some thiophene derivatives possess anticancer activity .
- Anti-inflammatory : Certain compounds with thiophene rings exhibit anti-inflammatory effects .
- Antimicrobial : Thiophenes have demonstrated antimicrobial properties against bacteria, yeasts, and fungi .
Voltage-Gated Sodium Channel Blockers
Articaine, a compound related to our target molecule, contains a 2,3,4-trisubstituted thiophene ring. It is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Suprofen: Nonsteroidal Anti-Inflammatory Drug
Suprofen, another thiophene-based drug, has a 2-substituted thiophene framework. It is classified as a nonsteroidal anti-inflammatory drug (NSAID) .
Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets of “4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide” could potentially be related to these biological activities.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the biological activities associated with thiophene derivatives, the compound could potentially be involved in pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis .
properties
IUPAC Name |
4-acetyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-15(23)16-2-4-18(5-3-16)28(25,26)20-7-8-21-9-11-22(12-10-21)19(24)17-6-13-27-14-17/h2-6,13-14,20H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGWHGCLLNEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[6-bromo-4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2624604.png)
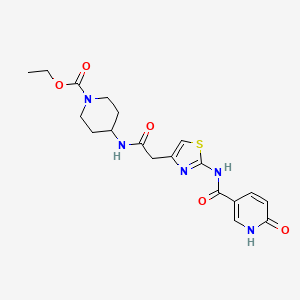
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2624609.png)

![5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride](/img/structure/B2624611.png)
![2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2624612.png)

![1,9-Dioxadispiro[2.1.35.23]decane](/img/structure/B2624614.png)
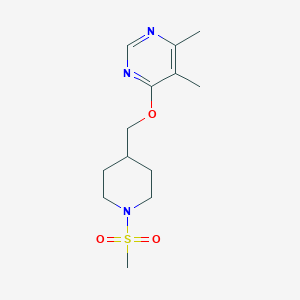
![2-[2-(Methylamino)acetamido]benzoic acid](/img/structure/B2624617.png)
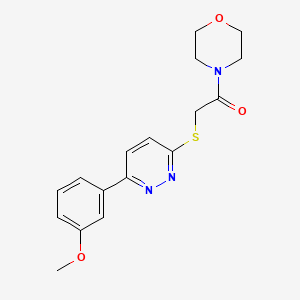
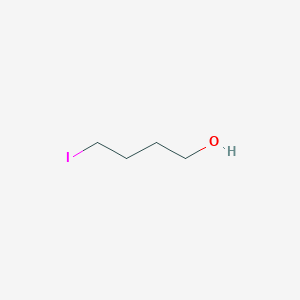

![2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2624622.png)